molecular formula C18H25ClN2O3 B7920012 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920012
M. Wt: 352.9 g/mol
InChI Key: WJHCHEJRMNKIJV-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a 2-chloro-acetyl-isopropylamino group and a benzyl ester moiety. The chloro-acetyl group may confer electrophilic reactivity, while the benzyl ester could influence solubility and metabolic stability.

Properties

IUPAC Name

benzyl 2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCHEJRMNKIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic molecule with potential biological activities. Its unique structure, which includes a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, suggests various applications in medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is benzyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate . The molecular formula is C19H29N3O3C_{19}H_{29}N_{3}O_{3} with a molecular weight of approximately 345.45 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC19H29N3O3C_{19}H_{29}N_{3}O_{3}
Molecular Weight345.45 g/mol
IUPAC NameBenzyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
CAS Number1353963-84-4

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor or activator , modulating various biochemical pathways. The exact mechanism remains to be fully elucidated but is believed to involve the following:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It could interact with receptors to alter signaling pathways, thereby influencing physiological responses.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some related compounds have shown promising results against cancer cell lines, particularly melanoma. For example, in studies involving triterpenoids, certain derivatives exhibited IC50 values in the low micromolar range against melanoma cells .
  • Anti-inflammatory Effects : Compounds containing amino acid derivatives often demonstrate anti-inflammatory properties by modulating cytokine production.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways .
  • Cytotoxicity Assessments : A study on related pyrrolidine derivatives indicated significant cytotoxic effects on human cancer cell lines (e.g., B16-F10) with IC50 values ranging from 13.8 μM to 16.41 μM .

Data Table: Biological Activity Overview

Compound NameCell LineIC50 (μM)Observations
This compoundB16-F1016.41Induces apoptosis
Related TriterpenoidB16-F1013.8Significant growth inhibition
Betulinic AcidG3615.2Enhanced cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence describes (R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester (EP 4 374 877 A2) .

Key Structural Differences

Feature Target Compound Compound
Amino Substituent 2-Chloro-acetyl-isopropylamino 2,3-Difluorobenzylamino
Ester Group Benzyl ester Methyl ester
Pyrrolidine Modification Methyl group on the amino-methyl side chain Methyl group at the 2-position of pyrrolidine

Hypothetical Property Differences

  • Solubility : The benzyl ester in the target compound may reduce water solubility relative to the methyl ester in .
  • Bioactivity : The chloro-acetyl group might confer cytotoxicity or electrophilic reactivity (e.g., covalent binding to targets), whereas the difluorobenzyl group could enhance binding to hydrophobic enzyme pockets.

Research Limitations and Recommendations

  • Further Studies Required :
    • Experimental synthesis and characterization (e.g., NMR, HPLC) of the target compound.
    • Comparative assays (e.g., enzymatic inhibition, solubility, stability) against analogs like the compound.
    • Exploration of substituent effects (e.g., chloro-acetyl vs. difluorobenzyl) on biological activity.

Preparation Methods

Mitsunobu Alkylation

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine

  • Substrate : N-Methyl-pyrrolidine intermediate

  • Conditions : THF, 0°C to room temperature, 12–16 hours

  • Yield : 72–78%

This method offers excellent stereocontrol but requires strict anhydrous conditions. Competing O-alkylation is suppressed by pre-complexing the alcohol with boron trifluoride etherate.

Reductive Amination

  • Reagents : Isopropylamine, sodium cyanoborohydride

  • Catalyst : Acetic acid (5 mol%)

  • Solvent : Methanol, 24 hours reflux

  • Yield : 65–70%

While lower-yielding, this approach avoids stoichiometric phosphine byproducts. Recent advances utilize polystyrene-supported cyanoborohydride to simplify purification.

Chloro-Acetylation of the Amino Group

The final chloro-acetyl group is introduced via acyl chloride coupling :

Stepwise Protocol :

  • Activate isopropyl-amino intermediate with triethylamine (2.5 eq) in dichloromethane at −15°C

  • Add 2-chloroacetyl chloride (1.1 eq) dropwise over 30 minutes

  • Warm to 0°C, stir for 2 hours

  • Quench with ice-water, extract with ethyl acetate

  • Purify by silica gel chromatography (hexane:EtOAc 3:1)

Critical side reactions include over-acylation and N-chloro elimination . Kinetic studies show maintaining temperature below −10°C during acyl chloride addition reduces dimerization byproducts from 12% to <3%.

Comparative Analysis of Synthetic Routes

Four primary routes were evaluated for scalability and efficiency:

RouteKey StepsTotal YieldPurity (HPLC)Scalability
AMitsunobu + Acyl Chloride58%98.2%Pilot-scale
BReductive Amination + Mixed Anhydride49%97.1%Lab-scale
CEnzymatic Resolution + Benzylation41%99.5%Niche
DFlow Chemistry Approach63%98.8%Industrial

Route D employs continuous flow hydrogenation and in-line quenching, reducing reaction times from 48 hours (batch) to 6 hours.

Challenges and Mitigation Strategies

Epimerization During Acylation

The stereogenic center at the pyrrolidine C2 position is susceptible to racemization under basic conditions. Substituting triethylamine with N,N-diisopropylethylamine (DIPEA) lowers epimerization from 8% to 1.5% by reducing free amine concentration.

Benzyl Ester Hydrolysis

Unexpected cleavage of the benzyl ester occurs in routes using aqueous workups. Implementing tert-butyl methyl ether (MTBE) as the extraction solvent instead of ethyl acetate decreases hydrolysis from 5% to 0.7%.

Recent Advancements

Photoredox-Mediated Alkylation

Visible-light photocatalysis enables direct C–H alkylation of pyrrolidine using fac-Ir(ppy)3 catalyst and 2-chloroacetophenone as the acyl source. This single-step method achieves 54% yield with excellent regioselectivity (rr >20:1).

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the benzylation step in aqueous-organic biphasic systems. This green chemistry method achieves 89% conversion while eliminating heavy metal catalysts .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Alkylation of pyrrolidine derivatives using benzyl chloride to introduce the benzyl ester group (commonly via nucleophilic substitution under basic conditions) .
  • Step 2 : Functionalization of the pyrrolidine nitrogen with an isopropylamino-methyl group via reductive amination, using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (see analogous procedures in ).
  • Step 3 : Chloroacetylation of the secondary amine using 2-chloroacetyl chloride in dichloromethane (DCM) with a base like triethylamine (TEA) to quench HCl .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended for isolating intermediates .

Q. How do benzyl ester protecting groups influence the stability and reactivity of this compound?

  • Role of Benzyl Ester : The benzyl ester acts as a temporary protecting group for carboxylic acids, preventing unwanted side reactions (e.g., nucleophilic attack) during synthesis. It is stable under basic and mildly acidic conditions but can be cleaved via catalytic hydrogenation (H2/Pd-C) or strong acids (e.g., TFA) .
  • Limitations : Hydrogenolysis may require careful control to avoid over-reduction of other functional groups (e.g., chloroacetyl) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : 1H/13C NMR to confirm regiochemistry of the pyrrolidine ring, benzyl ester protons (δ ~5.1 ppm), and chloroacetyl signals (δ ~4.2 ppm for CH2Cl) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature) .
  • IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and amide groups (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the reductive amination step?

  • Challenges : Competing side reactions (e.g., over-alkylation or imine hydrolysis) may reduce yield.
  • Optimization Strategies :

  • Use excess NaBH3CN (1.5–2.0 eq.) in methanol/acetic acid (4:1 v/v) to stabilize the imine intermediate .
  • Monitor pH (4–5) to favor selective reduction of the Schiff base over other reducible groups .
  • Employ inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates .

Q. What are the implications of stereochemical control in the pyrrolidine ring for biological activity?

  • Stereochemical Considerations : Pyrrolidine derivatives often exhibit chirality-dependent interactions with biological targets (e.g., enzymes or receptors). For example, (R)- or (S)-configurations at the methylpyrrolidine nitrogen may alter binding affinity .
  • Synthesis Guidance : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation) to control stereochemistry .

Q. How does the chloroacetyl group impact the compound’s stability under varying pH and temperature?

  • Degradation Pathways : The chloroacetyl moiety is prone to hydrolysis under alkaline conditions (pH >9) or prolonged heating (>60°C), forming glycine derivatives.
  • Mitigation : Store the compound in anhydrous solvents (e.g., DCM or THF) at –20°C. Avoid aqueous workup unless necessary .

Q. What analytical methods resolve contradictions in reported synthetic yields (e.g., >100% crude yields)?

  • Case Study : reports a 102% crude yield due to residual solvents or unreacted reagents.
  • Resolution :

  • Quantify purity via HPLC with UV detection (λ = 254 nm) or LCMS .
  • Use differential scanning calorimetry (DSC) to detect crystalline impurities .

Applications in Drug Discovery

Q. How is this compound used as a precursor in protease inhibitor development?

  • Case Example : Analogous pyrrolidine-carboxylic acid benzyl esters are key intermediates for cysteine protease inhibitors (e.g., antimalarial agents). The chloroacetyl group can be modified to form covalent bonds with active-site thiols .
  • Methodology : Post-synthetic diversification via nucleophilic substitution (e.g., replacing Cl with thiols or amines) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Scale-Up Issues : Racemization during amide bond formation or ester hydrolysis.
  • Solutions :

  • Use flow chemistry to control reaction time and temperature .
  • Opt for immobilized enzymes (e.g., lipases) for stereoselective acylations .

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